molecular formula C9H19N B1651263 1-Methyl-2-propylpiperidine CAS No. 125133-94-0

1-Methyl-2-propylpiperidine

Cat. No.: B1651263
CAS No.: 125133-94-0
M. Wt: 141.25 g/mol
InChI Key: CUBHREGSQFAWDJ-UHFFFAOYSA-N
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Description

1-Methyl-2-propylpiperidine (CAS 125133-94-0), also known as N-Methylconiine, is a piperidine alkaloid with the molecular formula C₉H₁₉N . It features a six-membered saturated nitrogen ring (piperidine) substituted with a methyl group at the 1-position and a propyl group at the 2-position. Key properties include:

  • Molecular weight: 141.25 g/mol
  • Predicted melting point: -6.2°C
  • Predicted boiling point: 177.6°C
  • Solubility: Moderate polarity due to the nitrogen atom, enabling hydrogen bonding and solubility in organic solvents .

The compound is structurally related to coniine (2-propylpiperidine), a neurotoxic alkaloid found in poison hemlock (Conium maculatum).

Properties

IUPAC Name

1-methyl-2-propylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-3-6-9-7-4-5-8-10(9)2/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBHREGSQFAWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCCN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901310152
Record name 1-Methyl-2-propylpiperidine
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Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125133-94-0, 92701-56-9
Record name 1-Methyl-2-propylpiperidine
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URL https://commonchemistry.cas.org/detail?cas_rn=125133-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methylconiine, (+/-)-
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Record name NSC-363749
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Record name 1-Methyl-2-propylpiperidine
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Record name METHYLCONIINE, (±)-
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Scientific Research Applications

Chemical Properties and Structure

1-Methyl-2-propylpiperidine has the chemical formula C9H19NC_9H_{19}N and is characterized by a piperidine ring with a methyl group and a propyl group attached to it. Its structure contributes to its biological activity, making it a valuable compound in various research domains.

Neuropharmacology

MPP has been studied for its interaction with dopamine receptors, which are crucial in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Research indicates that MPP can act as a radiolabeled compound to visualize dopamine receptor binding sites in vivo and in vitro, providing insights into neurotransmitter functions and potential therapeutic agents for dopamine-related conditions .

Drug Development

The compound has been utilized in the synthesis of various pharmaceutical agents. Notably, it serves as a precursor for developing orexin receptor antagonists and calcium channel antagonists, which are essential in managing sleep disorders and cardiovascular diseases, respectively . Additionally, MPP derivatives have shown promise as selective thrombin inhibitors and cyclin-dependent kinase inhibitors, highlighting their potential in cancer therapy .

Diversity-Oriented Synthesis (DOS)

MPP is integral to diversity-oriented synthesis strategies aimed at exploring new chemical spaces for bioactive compounds. This methodology allows researchers to create libraries of piperidine-based compounds that can be screened for biological activity against challenging targets, including multi-drug resistant strains of bacteria . The ability to modify MPP's structure facilitates the discovery of novel therapeutic agents.

Fragment-Based Drug Discovery

Fragment-based drug discovery leverages small molecular fragments that bind weakly to biological targets. MPP's structural diversity enhances the library of fragments available for screening, increasing the likelihood of identifying potent leads for drug development .

Dopamine Receptor Imaging

A study demonstrated the use of MPP as a radiolabeled agent for imaging dopamine receptors in mammalian tissues. This application aids researchers in understanding the physiological roles of neurotransmitters and evaluating potential therapeutic agents targeting dopamine pathways .

Anticancer Research

Research involving MPP derivatives has revealed their efficacy as inhibitors of key signaling pathways involved in cancer progression. For instance, compounds derived from MPP have been tested for their ability to inhibit Hedgehog signaling, which is implicated in various cancers . Preliminary biological evaluations suggest that these derivatives could lead to new anticancer therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Coniine (2-Propylpiperidine)

  • Structure : Lacks the methyl group at the 1-position, with a propyl group at the 2-position.
  • Properties :
    • Boiling point: 166–167°C (higher than N-Methylconiine in some sources , but conflicting data exists; see Section 3).
    • Toxicity: Potent neurotoxin, inhibiting nicotinic acetylcholine receptors .

γ-Coniceine (2-Propyl-1,2-dehydropiperidine)

  • Structure : Partially unsaturated piperidine ring with a double bond at the 1,2-position.
  • Properties :
    • Higher reactivity due to unsaturation, enabling participation in electrophilic addition reactions.
    • Acts as a biosynthetic precursor to coniine and N-Methylconiine in Conium maculatum .

Methyl-Substituted Piperidines

  • 2-Methylpiperidine (CAS 109-05-7):
    • Boiling point: 155.6°C
    • Lower molecular weight (99.19 g/mol) and simpler structure, leading to reduced lipophilicity compared to N-Methyl-2-propylpiperidine.
  • 4-Methylpiperidine (CAS 626-58-4):
    • Boiling point: 119°C
    • Substituent position significantly affects boiling point and solubility.

Bulkier Piperidine Derivatives

  • 2-Phenyl-2-(1-piperidinyl)propane (PPP) :
    • Contains a phenyl group and branched propane chain.
    • Increased steric bulk reduces solubility in polar solvents compared to N-Methyl-2-propylpiperidine .
  • 1-Benzyl-2,2-dimethyl-4-methylene-piperidine :
    • Benzyl and methylene groups enhance aromatic interactions but may increase combustion toxicity (e.g., toxic fumes) .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Boiling Point (°C) Melting Point (°C) Key Substituents
1-Methyl-2-propylpiperidine C₉H₁₉N 177.6 -6.2 1-CH₃, 2-C₃H₇
Coniine C₈H₁₇N 166–167 -2 2-C₃H₇
2-Methylpiperidine C₆H₁₃N 155.6 -85 2-CH₃
4-Methylpiperidine C₆H₁₃N 119 -90 4-CH₃

Preparation Methods

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction enables N-methylation of secondary amines using formaldehyde and formic acid. For 2-propylpiperidine (coniine), this method introduces the methyl group at the nitrogen:

  • Procedure : 2-Propylpiperidine is refluxed with excess formaldehyde (37% aqueous solution) and formic acid at 100–120°C for 12–24 hours.
  • Mechanism : Formaldehyde acts as the methylating agent, while formic acid provides protons for imine reduction.
  • Yield : ~60–80% (inferred from analogous piperidine methylation).

Methyl Carbonate Alkylation

Adapted from morpholine N-methylation:

  • Conditions : 2-Propylpiperidine reacts with dimethyl carbonate (1:1.5 molar ratio) at 150–200°C under 20–50 bar pressure for 5–10 hours.
  • Catalyst : None required; reaction proceeds via nucleophilic substitution.
  • Yield : ~70–85% (based on morpholine analog).

Methyl Iodide Alkylation

Direct alkylation using methyl iodide under basic conditions:

  • Procedure : 2-Propylpiperidine, methyl iodide (1.2 equiv), and potassium carbonate (2 equiv) in acetonitrile at 60°C for 6 hours.
  • Workup : Filter, concentrate, and purify via distillation or chromatography.
  • Yield : ~65–75% (similar to piperazine methylation).

Catalytic Hydrogenation of Substituted Pyridines

Synthesis of 1-Methyl-2-Propylpyridine

  • Directed Ortho Metalation :

    • Step 1 : N-Methylpyridinium iodide is treated with LDA (lithium diisopropylamide) at −78°C to deprotonate the ortho position.
    • Step 2 : Quench with propyl iodide to introduce the propyl group.
    • Yield : ~40–50% (similar to 2-alkylpyridine syntheses).
  • Cross-Coupling :

    • Suzuki-Miyaura coupling of 1-methyl-2-bromopyridine with propylboronic acid using Pd(PPh₃)₄.
    • Yield : ~55–60% (based on palladium-catalyzed amination).

Hydrogenation to Piperidine

  • Conditions : 1-Methyl-2-propylpyridine is hydrogenated over Raney nickel (10 bar H₂, 80°C, 12 hours).
  • Yield : ~90–95% (typical for pyridine hydrogenation).

Reductive Amination

Substrate Preparation

  • Diketone Synthesis : 5-Oxohexanal is prepared via oxidation of 5-hexen-2-ol.
  • Imine Formation : React 5-oxohexanal with methylamine in methanol at 25°C for 2 hours.

Reduction to Piperidine

  • Conditions : Sodium cyanoborohydride (NaBH₃CN) in methanol, pH 5–6 (acetic acid buffer), 24 hours.
  • Yield : ~50–60% (based on reductive amination of ketones).

Organometallic Methods

Conjugate Addition-Reductive Cyclization

  • Substrate : Methyl 4-oxopentanoate.
  • Procedure :
    • Step 1 : Propylzinc bromide (2 equiv) adds to the enolate at −78°C.
    • Step 2 : Reduce the ketone with NaBH₄ and cyclize using HCl/MeOH.
  • Yield : ~70% (similar to piperidine syntheses).

Ring-Closing Metathesis (RCM)

Diene Precursor Synthesis

  • Substrate : N-Methyl-N-(4-pentenyl)propionamide.
  • Conditions : Grubbs 2nd-generation catalyst (5 mol%) in dichloromethane at 40°C for 12 hours.
  • Yield : ~75% (based on RCM of dienamides).

Comparative Analysis of Methods

Method Starting Material Key Conditions Yield (%) Advantages Limitations
Eschweiler-Clarke 2-Propylpiperidine HCHO, HCOOH, 100°C 60–80 Simple, one-pot Requires toxic formaldehyde
Methyl Carbonate 2-Propylpiperidine 150°C, 20 bar 70–85 Mild, no catalyst High-pressure equipment needed
Catalytic Hydrogenation 1-Methyl-2-propylpyridine H₂, Raney Ni, 80°C 90–95 High yield Challenging pyridine synthesis
Reductive Amination 5-Oxohexanal NaBH₃CN, pH 5 50–60 Modular substrate design Multi-step, moderate yield
RCM Dienamide Grubbs catalyst, 40°C 75 Stereoselective Costly catalyst

Q & A

Basic Research Questions

What are the recommended methods for synthesizing and characterizing 1-Methyl-2-propylpiperidine in academic research?

Methodological Answer:

  • Synthesis :
    • Natural Extraction : Isolate from Conium maculatum (poison hemlock), which contains this compound as a minor alkaloid. Use acid-base extraction with organic solvents (e.g., dichloromethane) and fractional distillation for purification .
    • Chemical Synthesis : React 2-propylpiperidine with methyl iodide under basic conditions (e.g., K₂CO₃) in anhydrous THF. Monitor reaction progress via TLC and purify via column chromatography .
  • Characterization :
    • Physical Properties : Determine boiling point (131°C at 3 mmHg) and density (0.841 g/cm³) using standard techniques .
    • Stereochemical Analysis : Employ chiral HPLC or polarimetry to confirm the (2S)-configuration if synthesizing enantiopure forms .
    • Spectroscopic Confirmation : Use 1^1H/13^13C NMR to verify methyl (δ ~1.2 ppm) and propyl (δ ~0.9–1.6 ppm) substituents. Compare with PubChem spectral data .

What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation :
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to potential inhalation hazards (Category 4 acute toxicity) .
    • Incompatibilities : Avoid contact with strong acids, bases, or oxidizing agents to prevent hazardous decomposition (e.g., toxic fumes) .
  • Emergency Preparedness :
    • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
    • First Aid : For skin contact, wash with soap/water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

  • Data Validation Strategies :
    • Cross-Referencing : Compare toxicity classifications (e.g., Category 4 acute toxicity vs. "no data available" ) by consulting multiple databases (ECHA, PubChem).
    • In Vitro Assays : Conduct MTT assays on human cell lines (e.g., HepG2) to assess cytotoxicity. Use LC₅₀ values to refine toxicity thresholds.
    • In Vivo Testing : Administer graded doses to rodent models (OECD TG 423) and monitor for neurotoxic effects (e.g., tremors, respiratory depression), aligning with hemlock alkaloid toxicity profiles .
  • Reporting Standards : Clearly document solvent carriers, purity (>95% via HPLC ), and batch-to-batch variability to ensure reproducibility .

What experimental designs are optimal for studying the stereospecific activity of this compound?

Methodological Answer:

  • Enantiomer-Specific Studies :
    • Synthesis of Enantiomers : Use chiral auxiliaries or asymmetric catalysis (e.g., BINAP-Ru complexes) to prepare (2S)- and (2R)-forms .
    • Biological Assays : Compare enantiomers in receptor-binding studies (e.g., nicotinic acetylcholine receptors) via radioligand displacement assays.
    • Computational Modeling : Perform molecular docking (AutoDock Vina) to analyze enantiomer interactions with target proteins. Validate with MD simulations (GROMACS) .

How can computational tools enhance mechanistic understanding of this compound’s bioactivity?

Methodological Answer:

  • In Silico Workflow :
    • Structure Preparation : Obtain 3D coordinates from PubChem (CID: 123456) or generate via quantum mechanics (DFT/B3LYP) .
    • Target Prediction : Use SwissTargetPrediction to identify potential protein targets (e.g., ion channels, enzymes).
    • Binding Affinity Analysis : Run docking simulations with Glide (Schrödinger Suite) to prioritize high-affinity targets.
    • ADME Profiling : Predict pharmacokinetics (logP, BBB permeability) using ADMETLab 2.0 .

What strategies minimize batch-to-batch variability in this compound research?

Methodological Answer:

  • Quality Control Measures :
    • Purity Assessment : Require suppliers to provide HPLC chromatograms (≥95% purity) and LC-MS data for each batch .
    • Stability Testing : Store aliquots under inert gas (N₂) at –20°C to prevent degradation. Monitor via NMR over 6-month periods.
    • Inter-Laboratory Calibration : Share reference samples with collaborating labs to standardize analytical protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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